molecular formula C20H21N3O B2881643 2-methyl-N-(3-(2-phenyl-1H-imidazol-1-yl)propyl)benzamide CAS No. 1421517-53-4

2-methyl-N-(3-(2-phenyl-1H-imidazol-1-yl)propyl)benzamide

Cat. No.: B2881643
CAS No.: 1421517-53-4
M. Wt: 319.408
InChI Key: YNZCLUBPZSKXKF-UHFFFAOYSA-N
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Description

2-methyl-N-(3-(2-phenyl-1H-imidazol-1-yl)propyl)benzamide is a synthetic organic compound that belongs to the class of benzamides. This compound is characterized by the presence of a benzamide core substituted with a 2-methyl group and a 3-(2-phenyl-1H-imidazol-1-yl)propyl side chain. The unique structure of this compound makes it of interest in various fields of scientific research, including chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-methyl-N-(3-(2-phenyl-1H-imidazol-1-yl)propyl)benzamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:

    Formation of the imidazole ring: The imidazole ring can be synthesized through the condensation of an aldehyde with an amine in the presence of an acid catalyst.

    Attachment of the phenyl group: The phenyl group can be introduced through a Friedel-Crafts acylation reaction.

    Formation of the propyl linker: The propyl linker can be synthesized through a nucleophilic substitution reaction.

    Attachment of the benzamide core: The final step involves the coupling of the synthesized intermediate with a benzamide derivative under appropriate reaction conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of more efficient catalysts, solvents, and reaction conditions to scale up the production process.

Chemical Reactions Analysis

Types of Reactions

2-methyl-N-(3-(2-phenyl-1H-imidazol-1-yl)propyl)benzamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reaction conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Reagents such as halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, while reduction may yield alcohols or amines.

Scientific Research Applications

2-methyl-N-(3-(2-phenyl-1H-imidazol-1-yl)propyl)benzamide has a wide range of scientific research applications, including:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules.

Biological Activity

2-methyl-N-(3-(2-phenyl-1H-imidazol-1-yl)propyl)benzamide is a synthetic compound belonging to the class of benzamides, characterized by its unique structural features, including an imidazole ring and a phenyl group. This compound has garnered attention in medicinal chemistry due to its potential biological activities, including anticancer, antibacterial, and anti-inflammatory properties.

Chemical Structure

The compound can be represented as follows:

IUPAC Name 2methylN(3(2phenyl1Himidazol1yl)propyl)benzamide\text{IUPAC Name }this compound

Anticancer Activity

Recent studies have highlighted the anticancer potential of compounds containing the imidazole moiety. For instance, derivatives similar to this compound have shown promising results in inhibiting cancer cell proliferation.

Case Study:
A study investigated the effects of various imidazole derivatives on MCF-7 breast cancer cells. The results indicated that certain compounds led to significant reductions in cell viability, with IC50 values ranging from 100 to 250 µM, suggesting effective inhibition of cancer cell growth through apoptosis induction .

CompoundIC50 (µM)Mechanism of Action
Compound A150Induces apoptosis via caspase activation
Compound B200Inhibits cell cycle progression at G1 phase
This compoundTBDTBD

Antibacterial Activity

The antibacterial properties of benzamide derivatives have also been explored. Compounds similar to this compound exhibited activity against various bacterial strains.

Research Findings:
In vitro tests showed that certain derivatives had minimum inhibitory concentrations (MICs) comparable to standard antibiotics. For example, one derivative demonstrated an MIC of 50 µg/mL against E. coli and S. aureus, indicating significant antibacterial activity .

Bacterial StrainMIC (µg/mL)Comparison with Standard
E. coli50Comparable to Ciprofloxacin
S. aureus40Better than Amoxicillin

Anti-inflammatory Activity

The anti-inflammatory properties of this compound class are attributed to their ability to inhibit pro-inflammatory cytokines. Research has shown that imidazole derivatives can reduce levels of TNF-alpha and IL-6 in activated macrophages.

Experimental Data:
In a study assessing the anti-inflammatory effects of related compounds, it was found that treatment with these derivatives resulted in a decrease in cytokine production by approximately 60% compared to untreated controls .

The biological activity of this compound is likely mediated through several mechanisms:

  • Enzyme Inhibition: The imidazole ring can interact with metal ions in enzyme active sites, inhibiting their function.
  • Receptor Binding: The compound may bind to specific receptors involved in cancer cell signaling pathways, leading to altered cellular responses.
  • Cytotoxic Effects: Induction of apoptosis through caspase activation and disruption of mitochondrial function.

Properties

IUPAC Name

2-methyl-N-[3-(2-phenylimidazol-1-yl)propyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21N3O/c1-16-8-5-6-11-18(16)20(24)22-12-7-14-23-15-13-21-19(23)17-9-3-2-4-10-17/h2-6,8-11,13,15H,7,12,14H2,1H3,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YNZCLUBPZSKXKF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C(=O)NCCCN2C=CN=C2C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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